molecular formula C15H18N4O3 B4991413 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine

Cat. No.: B4991413
M. Wt: 302.33 g/mol
InChI Key: MAPSFNWDKVVBKT-UHFFFAOYSA-N
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Description

4-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine is a nitroimidazole-based chemical scaffold of high interest in medicinal chemistry and anticancer research. The nitroimidazole core is a privileged structure in drug discovery, known for its versatile biological activities and its role as a prodrug that undergoes reductive bioactivation under specific cellular conditions to produce reactive species . This compound features a morpholine ring, a common pharmacophore known to enhance solubility and contribute to biological activity through interactions with enzymatic targets . While direct studies on this exact molecule are limited, research on highly similar piperazine and morpholine-tagged nitroimidazole hybrids has demonstrated significant potential. These analogous structures have shown potent anti-proliferative activity against various human cancer cell lines, including breast carcinoma (MCF-7), in scientific studies . Furthermore, such hybrid motifs are frequently investigated for their inhibitory potential against enzymes like α-glucosidase, highlighting their value in diverse therapeutic areas . The molecular structure of this compound makes it a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules, particularly in the construction of complex conjugates for biological evaluation . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-12-16-14(19(20)21)15(17-7-9-22-10-8-17)18(12)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPSFNWDKVVBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320116
Record name 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303798-16-5
Record name 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl, methyl, and nitro substituents. The final step involves the attachment of the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Benzyl chloride, bases like sodium hydroxide.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Hydroxyl Derivatives: Oxidation can introduce hydroxyl groups.

    Substituted Imidazoles: Various substituted imidazoles can be formed through substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Nitroimidazoles are well-known for their antimicrobial properties. The compound has shown potential as an antimicrobial agent against various pathogens, including bacteria and protozoa. Research indicates that derivatives of nitroimidazoles can inhibit the growth of anaerobic bacteria and are effective in treating infections caused by Helicobacter pylori and Trichomonas vaginalis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of nitroimidazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant activity against several types of tumors. Its mechanism of action may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells .

HIV Inhibition

Research has also explored the use of nitroimidazole derivatives in HIV therapy. The compound's structure allows it to interact with viral enzymes, potentially inhibiting replication. Studies have shown that certain modifications to the nitroimidazole core can enhance antiviral activity .

Mechanistic Studies

The unique structure of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine makes it a valuable tool for studying biological mechanisms. It can serve as a probe to understand the action of imidazole-containing compounds in biological systems, particularly in enzymatic reactions and cellular signaling pathways .

Drug Design and Development

This compound is part of ongoing research into drug design, particularly for conditions requiring targeted therapies. Its ability to modify interactions with biological targets makes it a candidate for further development in pharmacology .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced properties. The compound's functional groups can facilitate cross-linking and improve thermal stability, making it suitable for applications in coatings and adhesives .

Nanotechnology

In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities. Its chemical properties allow for the modification of nanoparticle surfaces, enhancing their interaction with biological systems or improving their catalytic activities .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityAl-Soud et al., 2007Demonstrated significant inhibition against H. pylori strains.
Anticancer PropertiesHuesca et al., 2021Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
HIV InhibitionAl-Masoudi et al., 2007Showed promising antiviral activity in vitro against HIV strains.
Polymer ChemistryRecent Material Science ReviewEnhanced thermal stability and mechanical properties when incorporated into polymer matrices.
NanotechnologyCurrent Nanomaterials ResearchEffective modification of nanoparticles for targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include:

Piperazine-linked derivatives (e.g., 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-3-yl)piperazine): These feature a piperazine ring instead of morpholine, altering hydrogen-bonding capacity and solubility .

Thiazole-morpholine hybrids (e.g., VPC-14228: 4-(4-phenylthiazol-2-yl)morpholine): These lack the nitroimidazole core but share the morpholine moiety, highlighting the role of heterocyclic combinations in bioactivity .

Benzimidazole-morpholine derivatives (e.g., 1,3-dimethyl-5-[(6-morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one): These emphasize the versatility of morpholine in enhancing pharmacokinetic properties .

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Substituents Key Features
Target compound Nitroimidazole + morpholine 1-Benzyl, 2-methyl, 4-nitro, 5-morpholine High polarity (nitro group), moderate solubility (morpholine enhances H-bonding)
Piperazine analogs Nitroimidazole + piperazine 1-Benzyl, 2-methyl, 4-nitro, 5-piperazine + hetaryl (pyridine, pyrimidine) Increased basicity (piperazine’s NH groups) vs. morpholine’s oxygen
VPC-14228 Thiazole + morpholine 4-Phenylthiazole + morpholine Lipophilic (phenyl group), suitable for membrane penetration
Benzimidazole-morpholine Benzimidazole + morpholine 1,3-Dimethyl, 5-(pyrimidinyl-morpholine) Planar benzimidazole core with pyrimidine linker for DNA intercalation

Biological Activity

The compound 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and structural information regarding its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C18H21N5O2C_{18}H_{21}N_5O_2, with a molecular weight of approximately 357.39 g/mol. The structure features a morpholine ring connected to a nitro-substituted imidazole, which is known to influence its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂
Molecular Weight357.39 g/mol
Melting Point122–124 °C
Solubility (in water)Moderate

Synthesis

The synthesis of this compound involves the reaction of 1-benzyl-2-methyl-4-nitro-1H-imidazole with morpholine, typically under controlled conditions to yield the desired product with high purity and yield. The synthetic pathway includes key steps such as bromination and coupling reactions, which have been well-documented in the literature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole moieties. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds against MCF-7 breast cancer cells. Compounds exhibited IC50 values ranging from 2 μM to 5 μM, indicating significant anticancer activity compared to standard chemotherapeutics like Doxorubicin (0.64 μM) and Cisplatin (14 μM) .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly its efficacy against bacterial strains and protozoan parasites. Nitroimidazoles are known for their ability to penetrate microbial cells and disrupt DNA synthesis under hypoxic conditions.

Research Findings:

  • Antibacterial Activity: Preliminary tests suggest that derivatives of nitroimidazoles can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Antiparasitic Activity: The compound has shown activity against protozoan parasites, with modifications enhancing lipophilicity leading to improved bioavailability in vivo .

The biological activity of this compound is hypothesized to involve:

  • DNA Interaction: The nitro group facilitates electron transfer, allowing for the formation of reactive species that can damage DNA.
  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cellular metabolism and replication pathways.

Q & A

Q. What are the key considerations for synthesizing 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazole derivatives often involves regioselective alkylation and nitration steps. For example, alkylation of imidazole precursors with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group . Nitration at the 4-position of the imidazole ring typically requires mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize by-products . Morpholine incorporation may involve nucleophilic substitution or coupling reactions, with solvents like THF or DCM and catalysts such as Pd(PPh₃)₄ for cross-coupling steps . Optimization should focus on:
  • Temperature control to prevent decomposition of the nitro group.
  • Catalyst selection (e.g., TDAE methodology for imidazole functionalization) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Structural validation requires multi-technique analysis:
  • ¹H/¹³C NMR : Key signals include the benzyl CH₂ (δ ~4.5–5.0 ppm), morpholine protons (δ ~3.5–4.0 ppm), and nitro group deshielding effects on adjacent imidazole carbons (δ ~140–150 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm the nitro group via asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
  • UPLC-MS : Validate molecular weight ([M+H]⁺ expected at m/z ~343.2 based on C₁₅H₁₈N₄O₃) and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictory data in regioselectivity during imidazole functionalization?

  • Methodological Answer : Regioselectivity challenges in imidazole chemistry (e.g., alkylation at N1 vs. N3) can arise from steric and electronic factors. To resolve discrepancies:
  • Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps (e.g., nitro groups as meta-directing in electrophilic substitution) .
  • Isotopic labeling : Track reaction pathways using ¹⁵N-labeled intermediates to confirm substitution patterns .
  • Alternative protecting groups : Introduce temporary groups (e.g., SEM or Trt) to block undesired positions .

Q. How does the nitro group in this compound influence its reactivity in further functionalization?

  • Methodological Answer : The nitro group acts as both an electron-withdrawing group and a potential leaving group. Key considerations:
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling downstream amide or Schiff base formation .
  • Nucleophilic aromatic substitution : Replace nitro with morpholine or other amines under high-temperature conditions (e.g., DMF, 100°C) .
  • Photostability : Monitor nitro group decomposition under UV light using HPLC to assess suitability for long-term studies .

Q. What are the challenges in analyzing biological activity data for nitroimidazole derivatives, and how can they be mitigated?

  • Methodological Answer : Nitroimidazoles often exhibit redox-dependent cytotoxicity, which complicates in vitro assays. Recommendations:
  • Hypoxia mimetics : Use CoCl₂ or desferrioxamine to simulate low-oxygen conditions and assess nitroreductase activation .
  • Metabolite profiling : Identify reduction by-products (e.g., hydroxylamines) via LC-MS/MS to correlate metabolites with activity .
  • Control experiments : Include non-nitro analogs to isolate nitro-specific effects .

Data Interpretation & Optimization

Q. How should researchers interpret conflicting solubility and stability data for this compound in different solvent systems?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or aggregation. Strategies:
  • Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions .
  • Crystallography : Compare crystal structures from polar (ethanol) vs. nonpolar (hexane) solvents .
  • Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH) using UPLC-UV .

Q. What computational tools are recommended for predicting binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like nitroreductases. Key steps:
  • Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G* basis set) .
  • Binding site analysis : Use PyMOL to identify hydrophobic pockets compatible with the benzyl and morpholine moieties .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

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